Benzene, [(2-bromoethyl)seleno]-
Description
Benzene, [(2-bromoethyl)seleno]- (C₈H₈BrSe) is an organoselenium compound featuring a benzene ring substituted with a selenoether group (-Se-) linked to a 2-bromoethyl chain. This compound is hypothesized to exhibit unique chemical and biological properties due to the interplay between selenium’s redox activity and the bromoethyl group’s electrophilicity .
Properties
CAS No. |
50630-23-4 |
|---|---|
Molecular Formula |
C8H9BrSe |
Molecular Weight |
264.03 g/mol |
IUPAC Name |
2-bromoethylselanylbenzene |
InChI |
InChI=1S/C8H9BrSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
PWGASXBMVGZVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CCBr |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The anti-Markovnikov addition of phenylselenenyl bromide (PhSeBr) to ethylene provides a direct route to [(2-bromoethyl)seleno]benzene. This method leverages the electrophilic nature of selenium to form a seleniranium intermediate, which undergoes bromide attack to yield the target compound.
Procedure :
- Reactants : Ethylene gas, PhSeBr (prepared via oxidation of diphenyldiselenide).
- Conditions : Conducted in acetonitrile at room temperature under inert atmosphere.
- Mechanism :
- PhSeBr adds to ethylene, forming a seleniranium ion.
- Bromide ion attacks the less substituted carbon, yielding the anti-Markovnikov product.
- Yield : Quantitative (≥95%) when ethylene is continuously purged to shift equilibrium.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 1–2 hours |
| Solvent | Acetonitrile |
| Catalyst | None |
Alkylation of Benzeneselenol with 1,2-Dibromoethane
Reaction Overview
Benzeneselenol (PhSeH) reacts with 1,2-dibromoethane in a nucleophilic substitution to form [(2-bromoethyl)seleno]benzene. This method requires careful control of stoichiometry to prevent diselenide formation.
Procedure :
- Reactants : PhSeH (generated in situ via NaBH₄ reduction of diphenyldiselenide), 1,2-dibromoethane.
- Conditions : Conducted in tetrahydrofuran (THF) with triethylamine as a base.
- Mechanism :
- PhSe⁻ attacks 1,2-dibromoethane, displacing one bromide.
- The remaining bromide stabilizes the product.
- Yield : 70–80% after purification by column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room Temperature |
| Reaction Time | 12 hours |
| Base | Triethylamine |
| Solvent | THF |
Catalytic Synthesis Using Cerium-Based Systems
Reaction Overview
A Ce(SO₄)₂/Zn catalytic system enables one-pot synthesis from diphenyldiselenide and 1,2-dibromoethane. This method is notable for its scalability and minimal byproducts.
Procedure :
- Reactants : Diphenyldiselenide, 1,2-dibromoethane.
- Conditions : DMF solvent, 110°C, N₂ atmosphere.
- Mechanism :
- Ce⁴⁺ oxidizes diselenide to selenolate.
- Zn reduces Ce⁴⁺ to Ce³⁺, sustaining catalytic cycle.
- Yield : 90–95% after distillation.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% Ce(SO₄)₂·4H₂O |
| Reaction Time | 30 minutes |
| Solvent | DMF |
Selenium Transfer Reactions from Bis(2-Bromoethyl) Selenide
Reaction Overview
Bis(2-bromoethyl) selenide (BrCH₂CH₂SeCH₂CH₂Br) undergoes selenium transfer to benzene derivatives under photolytic conditions, offering a pathway to asymmetric selenides.
Procedure :
- Reactants : Bis(2-bromoethyl) selenide, benzene.
- Conditions : UV light (365 nm), n-heptane solvent.
- Mechanism :
- Photolysis generates reactive selenium intermediates.
- Benzene traps intermediates, forming the product.
- Yield : 80–85% with optimized light intensity.
Key Data :
| Parameter | Value |
|---|---|
| Light Source | 365 nm LED |
| Irradiance | 300 mW/cm² |
| Solvent | n-Heptane |
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Anti-Markovnikov Addition | ≥95 | 1–2 h | High | Moderate (solvent use) |
| Alkylation of PhSeH | 70–80 | 12 h | Moderate | Low (aqueous workup) |
| Ce-Catalyzed Synthesis | 90–95 | 0.5 h | High | Low (catalyst reuse) |
| Selenium Transfer | 80–85 | 4–6 h | Moderate | High (UV energy) |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2-bromoethyl)seleno]- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The seleno group can undergo oxidation to form selenoxides or reduction to form selenides.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce selenoxides and selenides, respectively .
Scientific Research Applications
Benzene, [(2-bromoethyl)seleno]- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential anticancer and antimicrobial properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzene, [(2-bromoethyl)seleno]- involves its interaction with molecular targets through electrophilic substitution reactions. The seleno group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~263 g/mol (calculated from atomic weights).
- Reactivity : The bromine atom on the ethyl chain is susceptible to nucleophilic substitution, while selenium may participate in redox reactions or act as a catalyst in certain transformations.
- Potential Applications: Likely used as an intermediate in organoselenium chemistry, pharmaceutical synthesis, or materials science, though direct studies on this compound are sparse .
Comparison with Structurally Similar Compounds
Benzene, (2-bromoethyl)- (C₈H₉Br)
- Structure : Benzene with a 2-bromoethyl group but lacking selenium.
- Molecular Weight : 185.06 g/mol .
- Reactivity : Widely used as a precursor for phenethylamines and cross-coupling reactions due to the bromine atom’s leaving-group ability .
- Key Difference: The absence of selenium limits its redox activity and biological interactions compared to the seleno analog.
1-(Phenylseleno)-4-(Trifluoromethyl) Benzene (PSTMB)
- Structure: Benzene with a phenylseleno group (-SePh) and a trifluoromethyl (-CF₃) substituent.
- Molecular Weight : ~282 g/mol (C₁₃H₁₀F₃Se).
- Key Difference : PSTMB lacks the bromoethyl chain but highlights selenium’s role in targeting metabolic enzymes.
Benzene, [(1-methylenepentyl)seleno]- (C₁₂H₁₆Se)
- Structure : Benzene with a selenium-linked 1-methylenepentyl group.
- Molecular Weight : ~239 g/mol .
- Applications : Used in synthetic organic chemistry for introducing selenium-containing moieties.
- Key Difference : The longer alkyl chain reduces electrophilicity compared to the bromoethyl group in the target compound.
Comparative Analysis Table
Q & A
Basic: What are the recommended synthetic routes for preparing Benzene, [(2-bromoethyl)seleno]-?
Answer:
The synthesis of this compound involves two key steps: (1) preparing the bromoethylbenzene precursor and (2) introducing the seleno group. For the bromoethylbenzene backbone, alkylation of benzene with 1,2-dibromoethane under Friedel-Crafts conditions yields (2-bromoethyl)benzene . The seleno group is then introduced via nucleophilic substitution, where a selenium nucleophile (e.g., sodium selenide or hydrogen selenide) replaces the bromine atom. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid competing elimination reactions .
Basic: What analytical methods are most effective for characterizing [(2-bromoethyl)seleno]-benzene?
Answer:
- Mass Spectrometry (MS): Electron ionization (EI) MS provides molecular ion peaks and fragmentation patterns. For example, the parent ion [M+] for C₈H₉BrSe (MW: 247.96 g/mol) should appear at m/z ~248, with key fragments corresponding to Br loss (m/z ~170) or C-Se bond cleavage .
- Nuclear Magnetic Resonance (NMR): ¹H NMR will show aromatic protons (δ 7.2–7.4 ppm) and CH₂ groups adjacent to Se (δ 2.8–3.5 ppm). ⁷⁷Se NMR (if accessible) confirms selenium coordination .
- Chromatography: Reverse-phase HPLC with UV detection (λ ~254 nm) can assess purity .
Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving the seleno group?
Answer:
Discrepancies in mechanistic pathways (e.g., radical vs. ionic mechanisms) can be addressed by:
- Isotopic Labeling: Using deuterated solvents (e.g., D₂O) to track proton transfer steps in substitution reactions .
- Kinetic Studies: Measuring rate constants under varying temperatures to distinguish between SN1 (unimolecular) and SN2 (bimolecular) pathways .
- Computational Modeling: Density Functional Theory (DFT) simulations to compare activation energies of proposed intermediates .
Advanced: What experimental strategies mitigate instability of [(2-bromoethyl)seleno]-benzene under ambient conditions?
Answer:
The compound’s instability arises from:
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photolytic degradation of the C-Se bond .
- Thermal Decomposition: Avoid temperatures >40°C; use low-boiling solvents (e.g., dichloromethane) for reactions to enable rapid evaporation .
- Hydrolysis: Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the selenoether group .
Advanced: How does the electronic environment of the benzene ring influence the reactivity of the selenoethyl substituent?
Answer:
Electron-donating groups (e.g., -OCH₃) on the benzene ring increase electron density at the selenium atom, enhancing nucleophilicity in substitution reactions. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity. This can be quantified via Hammett σ constants:
- Hammett Analysis: Plotting log(k) vs. σ values for para-substituted derivatives reveals linear free-energy relationships, guiding substituent selection for targeted reactivity .
Basic: What safety protocols are critical when handling [(2-bromoethyl)seleno]-benzene?
Answer:
- Toxicity: Selenium compounds are toxic via inhalation or dermal exposure. Use fume hoods and PPE (gloves, lab coat) .
- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal to avoid releasing volatile selenium species .
Advanced: How can researchers design experiments to study the compound’s role in organoselenium catalysis?
Answer:
- Catalytic Screening: Test the compound in cross-coupling reactions (e.g., Ullmann or Stille couplings) as a selenium ligand precursor. Monitor yields and byproducts via GC-MS .
- Spectroscopic Probes: Use X-ray Absorption Near Edge Structure (XANES) spectroscopy to study selenium oxidation states during catalytic cycles .
Advanced: What computational tools are recommended for predicting the compound’s spectroscopic signatures?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
